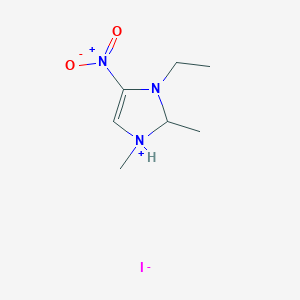![molecular formula C18H29F2NO3 B14219650 Dodecanamide, 2,2-difluoro-3-oxo-N-[(1S)-2-oxocyclohexyl]- CAS No. 821801-06-3](/img/structure/B14219650.png)
Dodecanamide, 2,2-difluoro-3-oxo-N-[(1S)-2-oxocyclohexyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecanamide, 2,2-difluoro-3-oxo-N-[(1S)-2-oxocyclohexyl]- is a chemical compound with the molecular formula C19H31F2NO3 This compound is characterized by the presence of a dodecanamide backbone, with two fluorine atoms and a ketone group attached to the third carbon, and an oxocyclohexyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dodecanamide, 2,2-difluoro-3-oxo-N-[(1S)-2-oxocyclohexyl]- typically involves the following steps:
Formation of the Dodecanamide Backbone: The initial step involves the preparation of dodecanamide through the reaction of dodecanoic acid with ammonia or an amine under dehydrating conditions.
Introduction of Fluorine Atoms:
Attachment of the Oxocyclohexyl Group: The final step involves the attachment of the oxocyclohexyl group to the nitrogen atom. This can be achieved through a nucleophilic substitution reaction using an appropriate oxocyclohexyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Dodecanamide, 2,2-difluoro-3-oxo-N-[(1S)-2-oxocyclohexyl]- can undergo oxidation reactions, particularly at the ketone group, to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield alcohol derivatives. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated carbon positions, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols
Substitution: Functionalized amides with various substituents
Aplicaciones Científicas De Investigación
Dodecanamide, 2,2-difluoro-3-oxo-N-[(1S)-2-oxocyclohexyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Dodecanamide, 2,2-difluoro-3-oxo-N-[(1S)-2-oxocyclohexyl]- involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The ketone and amide groups can participate in hydrogen bonding and other interactions, further influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- Dodecanamide, 2,2-difluoro-3-oxo-N-[(1S)-2-oxocyclopentyl]-
- Dodecanamide, 2,2-difluoro-3-oxo-N-[(1S)-2-oxocycloheptyl]-
Uniqueness
Dodecanamide, 2,2-difluoro-3-oxo-N-[(1S)-2-oxocyclohexyl]- is unique due to its specific structural features, including the oxocyclohexyl group and the positioning of the fluorine atoms. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
821801-06-3 |
|---|---|
Fórmula molecular |
C18H29F2NO3 |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
2,2-difluoro-3-oxo-N-[(1S)-2-oxocyclohexyl]dodecanamide |
InChI |
InChI=1S/C18H29F2NO3/c1-2-3-4-5-6-7-8-13-16(23)18(19,20)17(24)21-14-11-9-10-12-15(14)22/h14H,2-13H2,1H3,(H,21,24)/t14-/m0/s1 |
Clave InChI |
RQMOMMWSBYKSIW-AWEZNQCLSA-N |
SMILES isomérico |
CCCCCCCCCC(=O)C(C(=O)N[C@H]1CCCCC1=O)(F)F |
SMILES canónico |
CCCCCCCCCC(=O)C(C(=O)NC1CCCCC1=O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


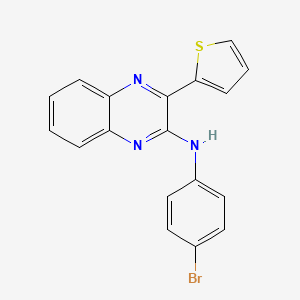
![1-Propanone, 3-[(4-methoxy-2-nitrophenyl)amino]-1,3-diphenyl-](/img/structure/B14219577.png)
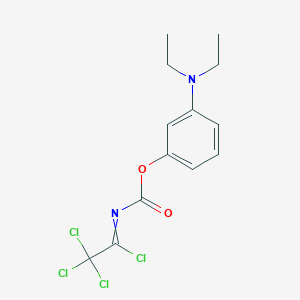
![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-3-hydroxybenzamide](/img/structure/B14219595.png)
![2-[(2-{[3-(Aminomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14219598.png)

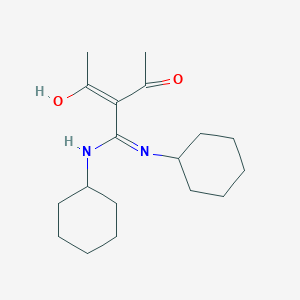

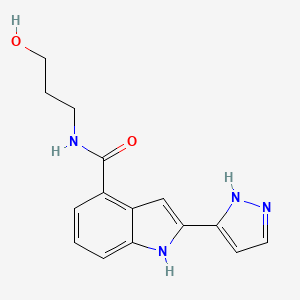
![1,1'-{3-[(3-Methylbut-2-en-1-yl)oxy]prop-1-yne-3,3-diyl}dibenzene](/img/structure/B14219635.png)

![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(6-ethyl-3-pyridinyl)-](/img/structure/B14219646.png)
![Acetic acid;[6-(hydroxymethyl)-7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl]methanol](/img/structure/B14219658.png)
